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Compound of Interest

Compound Name:
2-Bromo-5-(bromomethyl)-4-

methylthiazole

CAS No.: 1011532-22-1

Cat. No.: B2682137

Get Quote

Executive Summary: The Power of the Dual-Halo
Scaffold
In modern medicinal chemistry, the thiazole ring is a privileged structure, serving as the core for

blockbuster drugs like Dasatinib (Sprycel), Dabrafenib (Tafinlar), and the Epothilones. However,

the "dual-halogenated" thiazole—specifically the 2,4-, 2,5-, and 4,5-dihalo variants—represents

an underutilized high-value platform.

These scaffolds offer two distinct strategic advantages:

Programmed Library Generation: The electronic disparity between the C2, C4, and C5

positions allows for highly regioselective sequential cross-coupling reactions (e.g., reacting

C2 selectively before C4), enabling the rapid synthesis of non-symmetrical, tri-substituted

thiazoles.

Pharmacophoric Utility: Retaining specific halogen atoms (F, Cl) at these positions can block

metabolic soft spots (CYP450 oxidation), modulate lipophilicity (
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), and induce specific sigma-hole interactions with protein targets.[1]

Structural & Electronic Landscape
To exploit these scaffolds, one must understand the reactivity hierarchy. The thiazole ring is

electron-deficient (π-deficient) similar to pyridine, but the sulfur atom introduces thiophene-like

character.[1]

Reactivity Hierarchy (The "Halogen Map")
C2 Position (The "Soft" Spot): Most electron-deficient due to the adjacent nitrogen (C=N).[1]

Highly reactive toward nucleophilic aromatic substitution (

) and oxidative addition in Pd-catalyzed couplings.[1] Also the most acidic proton (

) for lithiation.[1]

C5 Position (The "Nucleophilic" Spot): Electron-rich relative to C2/C4.[1] Preferred site for

electrophilic aromatic substitution (

) (e.g., bromination).

C4 Position (The "Silent" Spot): Least reactive in both nucleophilic and electrophilic regimes.

[1] Usually functionalized last or requires activation via halogen-metal exchange.[1]

Visualization: Regioselectivity Logic
The following diagram maps the decision tree for functionalizing a 2,4-dibromothiazole scaffold.
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Figure 1: Regioselective divergence of the 2,4-dibromothiazole scaffold.[1] The C2 position is

the primary gateway for modification.
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Synthesis of the Core Scaffolds
While many dihalothiazoles are commercially available, in-house synthesis is often required for

specific isotopes or scale-up.[1] The "Sequential Bromination-Debromination" strategy is the

industry standard for accessing specific isomers without using elemental bromine.[1]

Protocol 1: Green Synthesis of 2,4-Dibromothiazole
Rationale: Direct bromination of thiazole often yields mixtures.[1] This protocol uses a "blocking

group" strategy via 2,4-thiazolidinedione.[1]

Materials:

2,4-Thiazolidinedione (1.0 eq)[1]

Phosphorus oxybromide (

) (2.5 eq)[1]

DMF (catalytic)[1]

Toluene (Solvent)[1]

Step-by-Step Workflow:

Activation: In a dry round-bottom flask under

, suspend 2,4-thiazolidinedione in anhydrous toluene.

Reagent Addition: Add

carefully. Add 3–5 drops of DMF (Vilsmeier-Haack type activation).[1]

Reflux: Heat the mixture to 110°C for 4–6 hours. The reaction converts the carbonyls to

bromides and aromatizes the ring.

Quench (Critical): Cool to 0°C. Pour onto crushed ice/NaHCO3. Caution: Exothermic

hydrolysis of excess

.
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Extraction: Extract with EtOAc (3x). Wash organic layer with brine, dry over

.[1]

Purification: Flash chromatography (Hexane/EtOAc 95:5).

Yield: Typically 60–75%.[1]

Validation:

NMR (

): Singlet at

7.21 ppm (H5).[1]

The "Programmed" Synthesis: Regioselective
Functionalization
The true power of the di-halo scaffold lies in the ability to install two different groups

sequentially.

Protocol 2: Regioselective Negishi Coupling at C2
Rationale: Zinc reagents (Negishi) are preferred over Boronic acids (Suzuki) for halothiazoles

because they tolerate the sulfur heteroatom better and often proceed under milder conditions,

preserving the second halogen.

Reaction:

[1]

Step-by-Step Workflow:

Catalyst Loading: Charge a flask with 2,4-dibromothiazole (1.0 eq) and

(5 mol%). Purge with Argon.

Solvent: Add anhydrous THF (0.1 M concentration).
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Nucleophile Addition: Add the organozinc reagent (R-ZnBr, 1.1 eq) dropwise at 0°C.[1]

Note: Maintaining 0°C is crucial.[1] At reflux, the C4 position may also react (bis-coupling).

[1]

Reaction: Stir at 23°C for 2–4 hours. Monitor by LCMS.[1][2][3]

Checkpoint: You should see consumption of starting material and formation of the mono-

substituted product. If bis-product forms, lower temperature to -10°C.[1]

Workup: Quench with saturated

. Extract with ether.[1]

Outcome: The product, 2-substituted-4-bromothiazole, is now ready for a second coupling at

C4 (typically requiring harsher conditions, e.g., reflux or stronger catalysts like XPhos).[1]

Medicinal Chemistry Application: Dual Halogens as
Bioactive Motifs
Not all halogens are meant to be displaced.[1] In antitubercular and anticancer research,

retaining the halogens (especially Cl and F) on the thiazole ring has shown to drastically

improve potency.

Case Study: 2,4-Dichlorothiazole Derivatives A study on thiazole-based chalcones

demonstrated that the 2,4-dichloro and 2,4-difluoro substitution patterns exhibited superior

antitubercular activity compared to their non-halogenated counterparts.[1][4]

Mechanism: The halogens at C2 and C4 block metabolic oxidation.[1] The C2-Cl bond is

particularly resistant to hydrolysis under physiological conditions compared to C2-F.[1]

Lipophilicity: The addition of two chlorines increases

by approximately 1.4 units, enhancing cell membrane permeability for intracellular targets
(e.g., M. tuberculosis).

Data Summary: Halogen Impact on Potency
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Scaffold
Variant

Substituent (R)
MIC (

) vs M. tb
ClogP

Metabolic
Stability (

)

Unsubstituted H >50 2.1 Low (< 15 min)

Mono-halo 2-F 20.6 2.3 Moderate

Dual-halo 2,4-di-Cl 4.4 3.5 High (> 60 min)

Dual-halo 2,4-di-F 2.4 2.6 High (> 60 min)

(Data adapted from synthesis of thiazole-5-carboxaldehyde derived chalcones)

Visualization: The Halogen Dance & Stability
The "Halogen Dance" is a side reaction that must be controlled during synthesis, but can also

be exploited to move halogens to thermodynamically stable positions.
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Figure 2: The Halogen Dance mechanism. Use of strong bases on 4,5-dihalo scaffolds can

trigger migration to the more stable 2,4-isomer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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